molecular formula C18H27NO3 B566222 (2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol CAS No. 1065193-41-0

(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol

Cat. No. B566222
CAS RN: 1065193-41-0
M. Wt: 305.418
InChI Key: NNGHNWCGIHBKHE-KBMXLJTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol, also known as (2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol, is a useful research compound. Its molecular formula is C18H27NO3 and its molecular weight is 305.418. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including the compound , are recognized for their significant biological activities, which span across anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their structure, derived from the natural aromatic amino acid tyrosine, and the basic nature of their chemical formula allow for a broad spectrum of pharmacotherapeutic applications. Danao et al. (2021) highlight the imperative review of the less known biological potentials of isoquinoline derivatives, which serves as a foundation for developing novel low-molecular-weight inhibitors for various diseases (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Synthetic Approaches and Biological Activities

The synthesis of isoquinolines, including the compound of interest, is crucial for exploring their therapeutic benefits. Propargylic alcohols have been identified as versatile building blocks for constructing isoquinoline derivatives, offering novel synthetic strategies for developing heterocyclic compounds that possess a broad spectrum of biological activities. These activities are fundamental in medicinal chemistry and drug discovery, underlining the importance of isoquinoline derivatives in developing treatments for various conditions. Mishra, Nair, and Baire (2022) discuss recent approaches for synthesizing pyridines and isoquinolines, highlighting the critical role these compounds play in modern therapeutics (Mishra, Nair, & Baire, 2022).

properties

IUPAC Name

(2S,3R,11bS)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGHNWCGIHBKHE-KBMXLJTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715593
Record name (2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065193-41-0
Record name NSC750373
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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